molecular formula C23H28N8OS B1683946 Tozasertib CAS No. 639089-54-6

Tozasertib

Katalognummer B1683946
CAS-Nummer: 639089-54-6
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: GCIKSSRWRFVXBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tozasertib, also known as VX-680, is an aurora inhibitor . It is a N-arylpiperazine with the IUPAC name N - [4- ( {4- (4-Methylpiperazin-1-yl)-6- [ (5-methyl-1 H -pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide . It is an anticancer chemotherapeutic pan-aurora kinase (AurK) inhibitor that also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .


Molecular Structure Analysis

Tozasertib has a molecular formula of C23H28N8OS and a molecular weight of 464.59 g/mol . The InChIKey of Tozasertib is GCIKSSRWRFVXBI-UHFFFAOYSA-N . The structure of Tozasertib is a pyrimidine derivative .


Chemical Reactions Analysis

Tozasertib has been found to inhibit RIPK1-dependent necroptosis and block cytokinesis in cells . It has also been found to induce cell cycle arrest, increase mitochondrial permeability and reactive oxygen species generation, inhibit cell growth and migration, and promote cellular senescence and pro-apoptotic activity .


Physical And Chemical Properties Analysis

Tozasertib has a molar mass of 464.59 g·mol −1 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

Tozasertib has been shown to significantly inhibit melanoma xenograft tumor growth by decreasing the number of inhibitory CD4+ T reg cells in the tumors. This, in turn, activates CD8+ T cells, enhancing the body’s anti-tumor immunity. Single-cell analysis suggests that AURKB, a target of Tozasertib, suppresses anti-tumor immunity by increasing MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes .

Pain Management

In the context of pain management, Tozasertib has demonstrated significant attenuation of acute inflammatory pain. It also suppresses enhanced pain hypersensitivity to heat, cold, and mechanical stimuli in rats with inflammation caused by Complete Freund’s Adjuvant (CFA) .

Allergic Diseases Treatment

Tozasertib has been found to suppress mast cell activation both in vitro and in vivo. It reduced body temperature levels and serum histamine levels in mice challenged with ovalbumin (OVA), suggesting its potential as a drug targeting mast cell activation to treat allergic diseases or mastocytosis .

Wirkmechanismus

Target of Action

Tozasertib, also known as VX-680, is an anticancer chemotherapeutic agent that primarily targets Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division . Tozasertib is a pan-Aurora kinase inhibitor, meaning it inhibits all members of the Aurora kinase family . Additionally, Tozasertib also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .

Mode of Action

Tozasertib interacts with its targets by binding to the active sites of Aurora kinases, FLT3, and Abl, thereby inhibiting their activity . This inhibition disrupts the normal cell division process, leading to cell cycle arrest and apoptosis . In the context of cancer, this can help to slow down or stop the growth of cancer cells .

Biochemical Pathways

Tozasertib affects several biochemical pathways related to cell division and immune response. It disrupts the normal functioning of Aurora kinases, leading to defects in mitotic spindle formation, kinetochore assembly, and cytokinesis . This can result in cell cycle arrest and apoptosis .

In addition to its effects on cell division, Tozasertib also impacts immune response pathways. It has been found to decrease the number of inhibitory CD4+ T regulatory cells in tumors, which in turn activates CD8+ T cells . This activation of T cells can enhance the body’s immune response against the tumor .

Pharmacokinetics

It is known that tozasertib is administered intraperitoneally

Result of Action

The primary result of Tozasertib’s action is the inhibition of tumor growth. By disrupting cell division and enhancing immune response, Tozasertib can significantly inhibit the growth of tumors . For example, it has been shown to significantly inhibit melanoma xenograft tumor growth .

Action Environment

The efficacy and stability of Tozasertib can be influenced by various environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment can impact the effectiveness of Tozasertib

Safety and Hazards

Tozasertib may cause skin irritation . In case of inhalation, it is recommended to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Zukünftige Richtungen

Tozasertib has shown promising results in clinical trials but has not gained Food and Drug Administration (FDA) approval . It has been suggested that Tozasertib may be a potential drug, targeting mast cell activation, to treat allergic diseases or mastocytosis . Furthermore, Tozasertib and its analogues have been suggested as potential targets for further development of Aurora-A kinase inhibitors as anticancer molecules .

Eigenschaften

IUPAC Name

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKSSRWRFVXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213609
Record name Tozasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tozasertib

CAS RN

639089-54-6
Record name Tozasertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639089-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tozasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tozasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOZASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tozasertib
Reactant of Route 2
Reactant of Route 2
Tozasertib
Reactant of Route 3
Reactant of Route 3
Tozasertib
Reactant of Route 4
Reactant of Route 4
Tozasertib
Reactant of Route 5
Reactant of Route 5
Tozasertib
Reactant of Route 6
Reactant of Route 6
Tozasertib

Q & A

A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

ANone: Tozasertib's inhibition of Aurora kinases leads to various downstream effects, including:

  • Cell cycle arrest: Tozasertib induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]
  • Apoptosis: Inhibition of Aurora kinases by Tozasertib triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]
  • Impaired chromosome segregation: Tozasertib disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []
  • Inhibition of cell growth and migration: Tozasertib has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]

ANone: Yes, Tozasertib has been shown to modulate other signaling pathways besides Aurora kinases. For example:

  • Pyruvate dehydrogenase kinase (PDK) pathway: Tozasertib resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in Tozasertib's mechanism of action. []
  • Kinesin family member 11 (KIF11): Tozasertib was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []
  • Dual leucine zipper kinase (DLK): Tozasertib exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []
  • Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that Tozasertib alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []

ANone: Tozasertib has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).

ANone: Tozasertib has demonstrated preclinical efficacy against a range of cancer types, including:

  • Pediatric and adult glioma []
  • Ewing's sarcoma []
  • Pancreatic ductal adenocarcinoma [, , , ]
  • Neuroblastoma [, ]
  • Waldenstrom Macroglobulinemia [, ]
  • Acute myeloid leukemia []
  • Melanoma []
  • Small bowel adenocarcinomas []

ANone: Researchers have utilized various in vitro models to investigate Tozasertib, including:

  • Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]
  • Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]
  • Cell cycle analysis by flow cytometry. [, , , ]
  • Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]
  • Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]

ANone: Yes, Tozasertib's efficacy has been evaluated in vivo using animal models:

  • Xenograft models of Ewing's sarcoma and neuroblastoma, where Tozasertib showed tumor growth inhibition and prolonged survival. [, ]
  • Rat model of neuropathic pain, where Tozasertib attenuated pain hypersensitivity and KIF11 overexpression. []
  • Rat model of subarachnoid hemorrhage (SAH), where Tozasertib attenuated neuronal apoptosis. []
  • Mouse models of melanoma, where Tozasertib activated anti-tumor immunity. []

ANone: Several mechanisms of resistance to Tozasertib have been reported, including:

  • Upregulation of PDK4: In glioma cells, acquired resistance to Tozasertib was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []
  • ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular Tozasertib accumulation, contributing to resistance. [, ]
  • Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to Tozasertib. []

ANone: Research suggests potential approaches to counteract Tozasertib resistance:

  • Combining Tozasertib with PDK inhibitors: Co-treatment with dichloroacetate, a PDK inhibitor, reversed Tozasertib resistance in glioma cells. []
  • Using ABCB1 inhibitors: Co-administration of Tozasertib with P-glycoprotein inhibitors might enhance its efficacy in ABCB1-overexpressing tumors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.